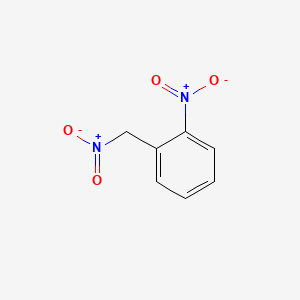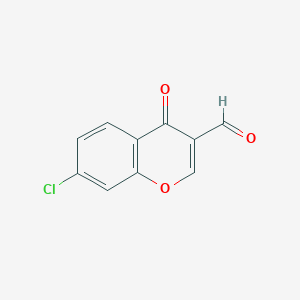
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
合成路线和反应条件
2-((5-((4-氯苄基)硫)-1,3,4-噻二唑-2-基)硫)-N-(3,5-二甲基苯基)乙酰胺的合成通常涉及以下步骤:
噻二唑环的形成: 噻二唑环可以通过在碱(如氢氧化钾)存在下,将硫代半卡巴肼与二硫化碳反应来合成。
氯苄基的引入: 氯苄基可以通过在碱(如氢化钠)存在下,将噻二唑中间体与4-氯苄基氯反应来引入。
最终化合物的形成: 最终化合物可以通过在回流条件下,将氯苄基取代的噻二唑与3,5-二甲基苯胺和乙酸酐反应来获得。
工业生产方法
该化合物的工业生产方法可能会涉及类似的合成路线,但规模更大,并针对产量、纯度和成本效益进行了优化。这可能包括使用连续流反应器、自动化合成和纯化技术(如结晶或色谱法)。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在硫原子处,导致形成亚砜或砜。
还原: 还原反应可能针对分子中的硝基或其他可还原官能团。
取代: 该化合物可能发生亲核或亲电取代反应,特别是在芳环上。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠、氢化铝锂和催化加氢。
取代: 常见的试剂包括卤化剂、胺或硫醇等亲核试剂以及烷基卤化物等亲电试剂。
主要产物
从这些反应中形成的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能生成亚砜或砜,而取代反应可能将各种官能团引入分子中。
科学研究应用
化学
在化学领域,该化合物可作为合成更复杂分子的结构单元。它独特的结构使其可以进行各种功能化,使其成为有机合成中的多功能中间体。
生物学
在生物学领域,噻二唑衍生物因其潜在的抗菌、抗真菌和抗癌作用而被研究。该化合物可能表现出类似的生物活性,并可以研究其潜在的治疗应用。
医学
在医学领域,可以探索该化合物作为候选药物的潜力。
工业
在工业领域,该化合物可用于合成具有特定性质的材料(如聚合物或涂层)的前体。其独特的结构可能赋予最终产品所需的特性。
作用机制
2-((5-((4-氯苄基)硫)-1,3,4-噻二唑-2-基)硫)-N-(3,5-二甲基苯基)乙酰胺的作用机制将取决于其特定的生物活性。通常,噻二唑衍生物通过与特定分子靶点(如酶或受体)相互作用发挥作用,从而调节各种生化途径。
相似化合物的比较
类似化合物
- 2-((5-(苄基硫)-1,3,4-噻二唑-2-基)硫)-N-苯基乙酰胺
- 2-((5-(甲基硫)-1,3,4-噻二唑-2-基)硫)-N-(4-甲基苯基)乙酰胺
独特性
2-((5-((4-氯苄基)硫)-1,3,4-噻二唑-2-基)硫)-N-(3,5-二甲基苯基)乙酰胺的独特性在于其特定的取代模式,这可能赋予与其他类似化合物相比,独特的生物和化学性质。4-氯苄基和3,5-二甲基苯基的存在可能增强其与特定分子靶点的相互作用,从而导致独特的生物活性。
属性
CAS 编号 |
476484-57-8 |
|---|---|
分子式 |
C19H18ClN3OS3 |
分子量 |
436.0 g/mol |
IUPAC 名称 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-12-7-13(2)9-16(8-12)21-17(24)11-26-19-23-22-18(27-19)25-10-14-3-5-15(20)6-4-14/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI 键 |
LUEHPPFTRIZZKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
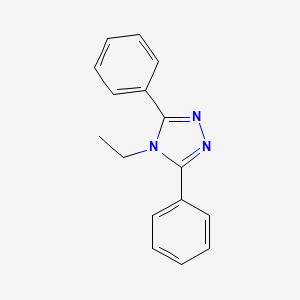
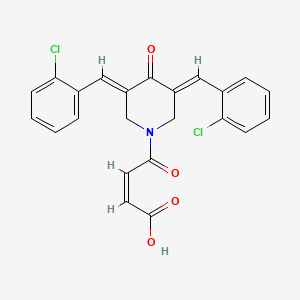
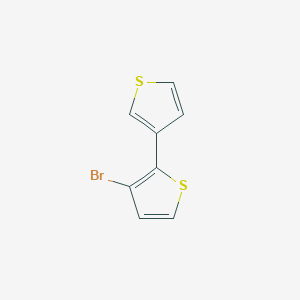
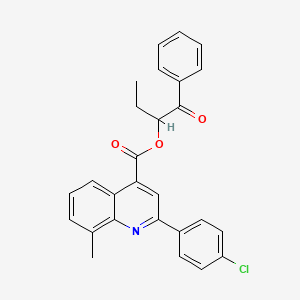
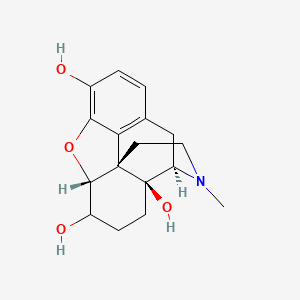
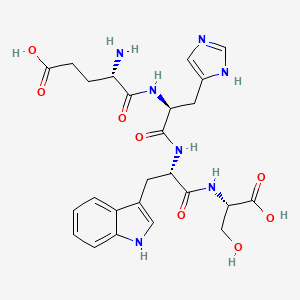

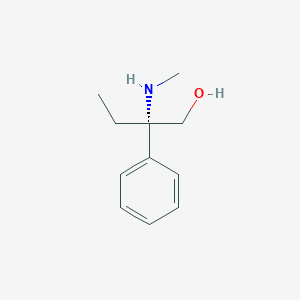

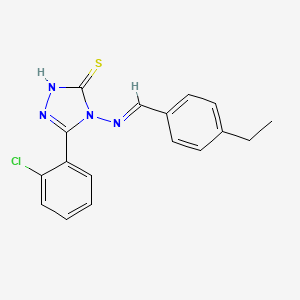
![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)
